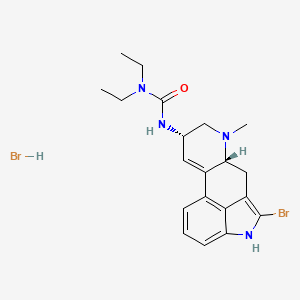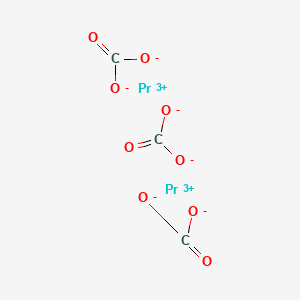
Dipraseodymium tricarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipraseodymium tricarbonate is a chemical compound with the formula ( \text{Pr}_2(\text{CO}_3)_3 ). It is a rare earth carbonate that contains praseodymium in its +3 oxidation state. This compound is typically found in a hydrated form and is known for its green crystalline appearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipraseodymium tricarbonate can be synthesized through the reaction of praseodymium salts with sodium carbonate or ammonium carbonate in an aqueous solution. The reaction typically proceeds as follows: [ 2 \text{PrCl}_3 + 3 \text{Na}_2\text{CO}_3 + 8 \text{H}_2\text{O} \rightarrow \text{Pr}_2(\text{CO}_3)_3 \cdot 8 \text{H}_2\text{O} + 6 \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process includes the controlled precipitation of praseodymium carbonate from praseodymium chloride solutions using sodium carbonate under specific temperature and pH conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Dipraseodymium tricarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form praseodymium oxide.
Reduction: Under certain conditions, it can be reduced to praseodymium metal.
Substitution: It can react with acids to form praseodymium salts and carbon dioxide.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Involves reaction with strong acids like hydrochloric acid.
Major Products
Oxidation: Praseodymium oxide (( \text{Pr}_2\text{O}_3 ))
Reduction: Praseodymium metal (( \text{Pr} ))
Substitution: Praseodymium chloride (( \text{PrCl}_3 )) and carbon dioxide (( \text{CO}_2 ))
Applications De Recherche Scientifique
Dipraseodymium tricarbonate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in radiopharmaceuticals.
Industry: Utilized in the production of praseodymium-based materials for electronics and optics
Mécanisme D'action
The mechanism by which dipraseodymium tricarbonate exerts its effects is primarily through its interaction with other chemical species. In biological systems, it may interact with cellular components, potentially affecting cellular processes. In industrial applications, its role as a precursor allows for the formation of various praseodymium-based materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Praseodymium(III) carbonate hydrate
- Praseodymium oxide
- Praseodymium chloride
Uniqueness
Dipraseodymium tricarbonate is unique due to its specific carbonate structure and its hydrated form, which distinguishes it from other praseodymium compounds. Its ability to act as a precursor for various praseodymium-based materials makes it particularly valuable in both research and industrial applications .
Propriétés
Numéro CAS |
5895-45-4 |
|---|---|
Formule moléculaire |
C3O9Pr2 |
Poids moléculaire |
461.84 g/mol |
Nom IUPAC |
praseodymium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Pr/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
Clé InChI |
XIRHLBQGEYXJKG-UHFFFAOYSA-H |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Pr+3].[Pr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-Triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15287437.png)
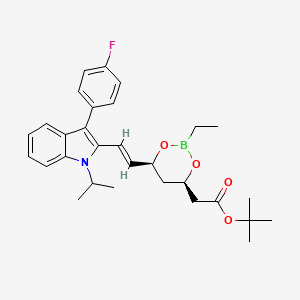
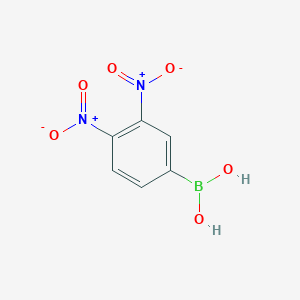
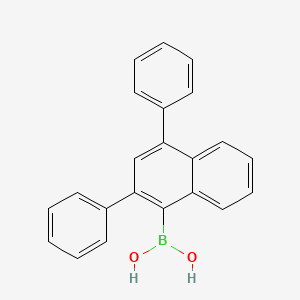
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
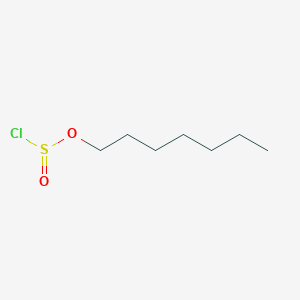
![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
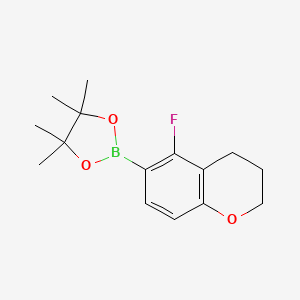
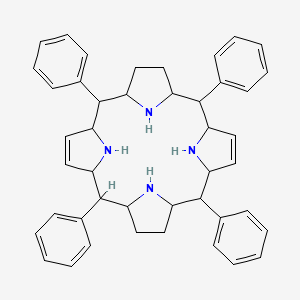

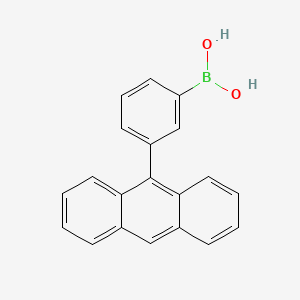
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
